molecular formula C22H19FN4OS2 B11605719 N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11605719
M. Wt: 438.5 g/mol
InChI Key: JOEGWYSWPNPPAL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 561295-12-3) is a triazole-based acetamide derivative characterized by a 4H-1,2,4-triazole core substituted with a 2-phenylethyl group at position 4, a thiophen-2-yl moiety at position 5, and a sulfanyl-linked acetamide chain terminating in a 4-fluorophenyl group. This compound is part of a broader class of triazole derivatives explored for diverse biological activities, including antimicrobial, anti-inflammatory, and ion channel modulation . Its structural uniqueness lies in the combination of a sulfur-rich triazole-thiophene framework and fluorinated aromatic substituents, which may enhance metabolic stability and binding specificity compared to non-fluorinated analogs .

Properties

Molecular Formula

C22H19FN4OS2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(2-phenylethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19FN4OS2/c23-17-8-10-18(11-9-17)24-20(28)15-30-22-26-25-21(19-7-4-14-29-19)27(22)13-12-16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,24,28)

InChI Key

JOEGWYSWPNPPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20FN3S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{S}

This structure incorporates a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in inhibiting enzymes and modulating signaling pathways involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating substantial efficacy in inducing apoptosis in these cells .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Induction of apoptosis
HCT116 (colon)12Inhibition of cell proliferation
T47D (breast)27Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it has significant activity against various bacterial strains:

  • Bacterial Inhibition : The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Studies

  • Cancer Treatment : In a preclinical model, administration of the compound resulted in a notable reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Triazole derivatives are known for their effectiveness against bacterial and fungal infections. For instance, derivatives of triazoles have been found to inhibit the growth of various pathogens, suggesting that compounds with similar structures could exhibit comparable antimicrobial effects .

Antitubercular Properties

The compound's structural analogs have shown promise as antitubercular agents. Research indicates that modifications in the triazole ring can enhance activity against Mycobacterium tuberculosis. A study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antitubercular drugs, indicating their potential as effective treatments for tuberculosis .

Anticancer Activity

This compound and its derivatives have been investigated for anticancer properties. Research has shown that compounds with similar scaffolds can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, certain triazole-based compounds have demonstrated significant cytotoxicity against breast and lung cancer cells .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of this compound class. In silico studies suggest that derivatives may act as inhibitors of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This property could make them valuable in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Researchers have conducted extensive SAR studies to identify how different substituents on the triazole ring affect biological activity. These studies guide the design of new derivatives with enhanced potency and selectivity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens ,
AntitubercularLow MIC values against M. tuberculosis ,
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential 5-lipoxygenase inhibitor ,

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Antitubercular Screening : A series of triazole derivatives were synthesized and screened for their activity against M. tuberculosis. The most potent derivative exhibited an MIC comparable to first-line antitubercular agents.
  • Cytotoxicity Assays : In vitro studies demonstrated that specific modifications to the thiophene moiety enhanced anticancer activity against multiple cancer cell lines.
  • Inflammatory Response Modulation : Molecular docking studies indicated that certain derivatives could effectively bind to 5-lipoxygenase, suggesting a pathway for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Phenylethyl vs. Alkyl/Substituted Alkyl Groups

  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide): Features an ethyl group at position 4 of the triazole instead of 2-phenylethyl. This compound is a potent Orco agonist in insects, highlighting the role of alkyl substituents in ion channel activation .
  • OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide): Demonstrates that bulkier isopropylphenyl groups reduce agonistic activity compared to ethylphenyl substituents, suggesting steric hindrance impacts receptor interaction .

Thiophen-2-yl vs. Pyridinyl/Phenyl Groups

  • This analog showed a melting point of 220.1°C, higher than chlorine-substituted derivatives, indicating enhanced crystallinity due to fluorine’s electronegativity .
  • GPR-17 ligand : Contains a pyridinyl group at position 5 and a morpholine-sulfonylphenyl substituent, demonstrating the versatility of triazole derivatives in targeting G-protein-coupled receptors .

Acetamide Terminal Group Modifications

Fluorophenyl vs. Chlorophenyl/Bromophenyl

  • N-(3-chloro-2-methylphenyl) analog (Mol. Wt. 469.03): Substituting 4-fluorophenyl with 3-chloro-2-methylphenyl increases lipophilicity (ClogP ≈ 4.5 vs.
  • N-(4-chlorophenyl) analog (Mol. Wt. 455): Lacks fluorine’s electron-withdrawing effects, which may reduce metabolic stability in vivo compared to the fluorinated parent compound .

Anti-Inflammatory and Antimicrobial Derivatives

  • KA3-KA15 series : Substituted aryl groups on the acetamide nitrogen (e.g., electron-withdrawing nitro or chloro groups) significantly improved antimicrobial activity against E. coli and S. aureus (MIC < 25 µg/mL) .
  • Compound 6l (4-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole): Exhibited 93% yield and potent leukotriene biosynthesis inhibition, underscoring the importance of trifluoromethyl groups in enhancing bioactivity .

Key Research Findings

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents on the acetamide aryl group enhance thermal stability (e.g., melting points >200°C) and bioactivity by modulating electron density .
  • Thiophene vs.
  • Steric Effects : Bulky substituents like 2-phenylethyl may limit binding to certain targets (e.g., Orco channels) but improve selectivity for other receptors .

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